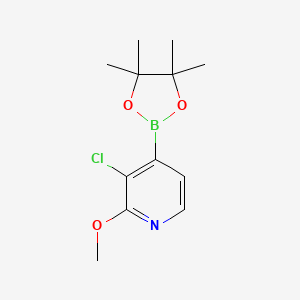

3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER

Descripción general

Descripción

3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a methoxy group, and a boronic ester group. It is commonly used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER typically involves the borylation of a pyridine derivative. One common method is the reaction of 3-chloro-2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: 3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed:

Substituted Pyridines: Formed through substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Boronic Acids and Boranes: Formed through oxidation and reduction reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

3-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is widely utilized in the synthesis of various pharmaceutical agents. It serves as a key intermediate in the preparation of compounds with potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, derivatives of this compound have been explored for their efficacy against specific cancer cell lines and infectious agents.

1.2 Medicinal Chemistry

In medicinal chemistry, this boronic acid derivative plays a crucial role in the development of protease inhibitors and other enzyme inhibitors. The presence of the boron atom allows for the formation of reversible covalent bonds with target enzymes, enhancing the specificity and effectiveness of drug candidates.

Agrochemical Applications

2.1 Development of Pesticides

The compound is also significant in agrochemical research, particularly in the synthesis of novel pesticides. Its ability to modify biological pathways makes it a candidate for developing herbicides and insecticides that target specific pests while minimizing environmental impact.

2.2 Crop Protection Agents

Research has indicated that derivatives of this compound can enhance crop resistance to diseases and pests, thereby improving agricultural yield and sustainability.

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound is employed in polymer chemistry for creating boron-containing polymers that exhibit unique properties such as improved thermal stability and mechanical strength. These materials are useful in various applications ranging from coatings to advanced composites.

3.2 Sensor Development

The unique electronic properties of boron compounds make them suitable for developing sensors that detect environmental pollutants or biological markers, contributing to advancements in environmental monitoring technologies.

5.1 Case Study: Anti-Cancer Activity

Research published in peer-reviewed journals has demonstrated that derivatives synthesized from this compound exhibit significant cytotoxicity against various cancer cell lines. The studies highlight the mechanism of action involving inhibition of specific kinases involved in cancer progression.

5.2 Case Study: Agricultural Efficacy

Field trials conducted with novel pesticides derived from this compound have shown a marked reduction in pest populations while maintaining crop health, indicating its potential as a sustainable agricultural solution.

Mecanismo De Acción

The mechanism of action of 3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which deprotonates the boronic ester group, making it more reactive .

Comparación Con Compuestos Similares

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the chloro group.

3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with a bromo group instead of a chloro group.

Uniqueness:

- The presence of the chloro group in 3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER provides unique reactivity in substitution reactions, making it a versatile intermediate in organic synthesis.

- The combination of the methoxy group and the boronic ester group enhances its stability and reactivity in cross-coupling reactions .

Actividad Biológica

3-Chloro-2-methoxypyridine-4-boronic acid pinacol ester (CAS Number: 1073353-73-7) is a boronic acid derivative with significant potential in medicinal chemistry. This compound has been studied for its biological activities, particularly in the fields of oncology and antibacterial applications. The following sections summarize its biological activity, including relevant case studies and research findings.

| Property | Details |

|---|---|

| Molecular Formula | C12H17BClNO3 |

| Molecular Weight | 269.532 g/mol |

| Purity | 95% |

| Melting Point | 47°C to 50°C |

| CAS Number | 1073353-73-7 |

Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding. This property makes them valuable in the design of proteasome inhibitors and other therapeutic agents. The compound's mechanism involves inhibition of proteasome activity, which is crucial for regulating protein degradation in cells, particularly in cancer cells .

Biological Activities

-

Anticancer Activity :

- Case Study : Research indicates that derivatives of boronic acids can demonstrate potent anticancer effects by inhibiting the proteasome, leading to cell cycle arrest at the G2/M phase. For instance, related compounds have shown IC50 values as low as 0.0002 nM in various cancer cell lines .

- Mechanism : The inhibition of the proteasome disrupts the normal degradation of regulatory proteins, leading to apoptosis in cancer cells. This mechanism has been effectively utilized in drugs like bortezomib, which is a boron-containing proteasome inhibitor approved for treating multiple myeloma .

-

Antibacterial Activity :

- Boronic acids have also been explored for their antibacterial properties. They can disrupt bacterial cell wall synthesis and inhibit key enzymatic processes within bacterial cells. The structural features of this compound may enhance its affinity for bacterial targets due to its ability to form stable complexes with diols present on bacterial surfaces .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- In vitro Studies : In laboratory settings, compounds similar to this compound have shown effective inhibition against various cancer cell lines, including HepG2 (IC50 = 19.38 nM) and MGC-803 (IC50 = 3.962 nM) .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound exhibits favorable stability and distribution characteristics compared to other boron-containing drugs, indicating potential for improved therapeutic efficacy .

Propiedades

IUPAC Name |

3-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(16-5)9(8)14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVZFQGNBUYGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660606 | |

| Record name | 3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-73-7 | |

| Record name | 3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.